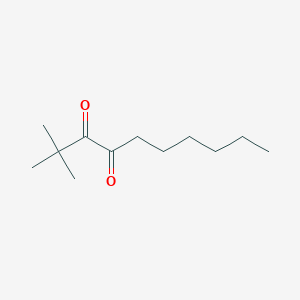
3,4-Decanedione, 2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Decanedione, 2,2-dimethyl- is an organic compound with a unique structure that includes two ketone groups and a branched alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Decanedione, 2,2-dimethyl- typically involves the use of specific reagents and catalysts to achieve the desired chemical structure. One common method is the oxidation of 2,2-dimethyl-3,4-decanediol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out under controlled conditions to ensure the selective formation of the diketone.
Industrial Production Methods: In an industrial setting, the production of 3,4-Decanedione, 2,2-dimethyl- may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Decanedione, 2,2-dimethyl- can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols.
Wissenschaftliche Forschungsanwendungen
3,4-Decanedione, 2,2-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 3,4-Decanedione, 2,2-dimethyl- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and enzymes, potentially altering their function and activity. The specific pathways involved depend on the context of its use and the nature of the nucleophiles it encounters.
Vergleich Mit ähnlichen Verbindungen
- 3,3-Dimethyl-2,4-pentanedione
- 2,2-Dimethyl-3,5-hexanedione
- 2,2,6,6-Tetramethyl-3,5-heptanedione
Comparison: 3,4-Decanedione, 2,2-dimethyl- is unique due to its longer alkyl chain and the specific positioning of its ketone groups. This structural difference can influence its reactivity and the types of reactions it undergoes compared to similar compounds. For example, the longer chain may result in different solubility properties and steric effects, which can affect its behavior in chemical reactions and its applications in various fields.
Eigenschaften
CAS-Nummer |
136201-73-5 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
2,2-dimethyldecane-3,4-dione |
InChI |
InChI=1S/C12H22O2/c1-5-6-7-8-9-10(13)11(14)12(2,3)4/h5-9H2,1-4H3 |
InChI-Schlüssel |
URRUIURDAWKKSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)C(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


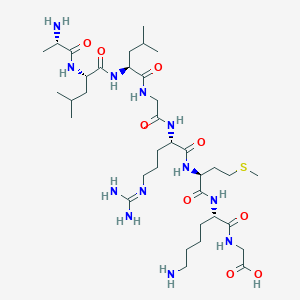
![7-Methoxy-8-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14275135.png)
![6-(4-Methylphenyl)thieno[2,3-c]furan](/img/structure/B14275138.png)
![6-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-YL]hexanal](/img/structure/B14275139.png)


![(3S,4S)-3-[(1S)-2-(4-fluorophenoxy)-1-hydroxyethyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14275156.png)

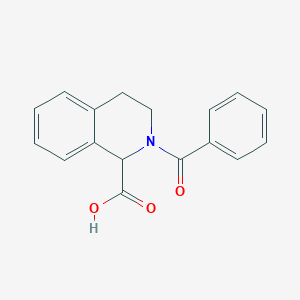
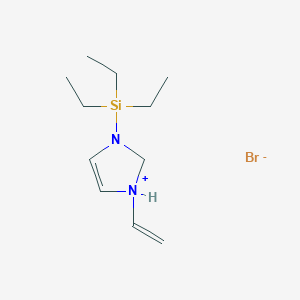
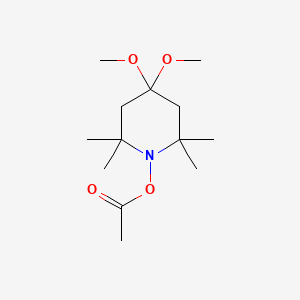
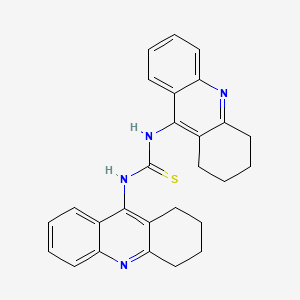
![Benzene, [(2,2,2-triethoxyethyl)sulfinyl]-](/img/structure/B14275208.png)
![1-{4-[(4-Ethylphenyl)methoxy]butyl}pyrene](/img/structure/B14275220.png)
